molecular formula C20H26N4O4 B11192814 N-(2,5-dimethylphenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide

N-(2,5-dimethylphenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide

Cat. No.: B11192814
M. Wt: 386.4 g/mol
InChI Key: KGCRNOCAQWNRAG-UHFFFAOYSA-N
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Description

N-(2,5-DIMETHYLPHENYL)-2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic, morpholine, and pyrimidine moieties, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-DIMETHYLPHENYL)-2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the 2,5-dimethylphenylamine, which is then reacted with various intermediates to form the final product. Key steps include:

    Formation of the Pyrimidine Ring: This involves the condensation of appropriate aldehydes and amines under controlled conditions.

    Morpholine Introduction: The morpholine ring is introduced through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the pyrimidine and morpholine intermediates with the 2,5-dimethylphenylamine under specific conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic and morpholine moieties.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially altering its electronic properties.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic ring and the morpholine nitrogen.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic properties.

Biology:

    Enzyme Inhibition: The compound may inhibit specific enzymes, making it useful in biochemical studies.

    Cell Signaling: It can modulate cell signaling pathways, providing insights into cellular processes.

Medicine:

    Drug Development: Due to its potential biological activity, the compound is explored as a lead compound in drug discovery.

    Therapeutics: It may have therapeutic applications in treating diseases by targeting specific molecular pathways.

Industry:

    Polymer Synthesis: The compound can be used in the synthesis of specialized polymers with desired mechanical and chemical properties.

    Agriculture: It may serve as a precursor for agrochemicals, enhancing crop protection and yield.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHYLPHENYL)-2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.

Comparison with Similar Compounds

  • **N-(2,5-DIMETHYLPHENYL)-2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE shares similarities with other pyrimidine-based compounds, such as:
    • **N-(2,5-DIMETHYLPHENYL)-2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE
    • **N-(2,5-DIMETHYLPHENYL)-2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE

Uniqueness:

    Structural Features: The combination of aromatic, morpholine, and pyrimidine moieties in a single molecule is unique, providing distinct chemical and biological properties.

    Reactivity: Its reactivity profile, particularly in oxidation and substitution reactions, sets it apart from other similar compounds.

    Applications: The broad range of applications in chemistry, biology, medicine, and industry highlights its versatility and potential.

Properties

Molecular Formula

C20H26N4O4

Molecular Weight

386.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-[4-(methoxymethyl)-2-morpholin-4-yl-6-oxopyrimidin-1-yl]acetamide

InChI

InChI=1S/C20H26N4O4/c1-14-4-5-15(2)17(10-14)22-18(25)12-24-19(26)11-16(13-27-3)21-20(24)23-6-8-28-9-7-23/h4-5,10-11H,6-9,12-13H2,1-3H3,(H,22,25)

InChI Key

KGCRNOCAQWNRAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)C=C(N=C2N3CCOCC3)COC

Origin of Product

United States

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